8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Overview
Description
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound featuring a unique structure that combines a quinoline core with a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring is introduced via a cyclization reaction involving a suitable dithiol compound. This step often requires the use of a base such as sodium hydride (NaH) to facilitate the cyclization.
Methoxylation and Methylation: The final steps involve the introduction of the methoxy group and the methyl groups. Methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be performed using methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the quinoline core or the dithiolo ring. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The methoxy group and the methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline and dithiolo derivatives
Scientific Research Applications
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a candidate for anticancer drug development.
Biological Studies: It is used in studies investigating the inhibition of specific enzymes and proteins, contributing to our understanding of cellular processes.
Materials Science: The unique electronic properties of this compound make it useful in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Lacks the methoxy and methyl groups, resulting in different electronic properties and biological activity.
8-methoxyquinoline: Similar in structure but lacks the dithiolo ring, affecting its reactivity and applications.
4,4-dimethylquinoline: Lacks the dithiolo ring and methoxy group, leading to different chemical behavior.
Uniqueness
The presence of both the methoxy group and the dithiolo ring in 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione imparts unique electronic and steric properties, enhancing its potential as a kinase inhibitor and its utility in materials science .
Properties
IUPAC Name |
8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-6-7(15-3)4-5-9(8)14-13/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXSPOSYQMJSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)SS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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